

Technical Support Center: Optimizing PTB7-Th Based Organic Solar Cells

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PTB7-Th
Cat. No.: B13395056

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with **PTB7-Th** based organic solar cell devices. The focus is on practical solutions for reducing bimolecular recombination and improving overall device performance.

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and characterization of **PTB7-Th** devices, with a focus on identifying and mitigating bimolecular recombination.

Issue	Potential Cause	Recommended Action
Low Fill Factor (FF)	<p>- High Bimolecular Recombination: Sub-optimal morphology of the active layer leads to increased charge carrier encounters and recombination before extraction.[1][2] - High Series Resistance: Issues with the electrode contacts or the bulk resistance of the layers can impede charge transport.[1] - Low Shunt Resistance: Presence of leakage pathways or short circuits in the device.[3] - Non-ideal Energetics: Poor alignment of energy levels at the donor-acceptor or active layer-interlayer interfaces can hinder charge extraction.</p>	<p>- Optimize Active Layer Morphology: Introduce a solvent additive like 1,8-diiodooctane (DIO) to control the phase separation of PTB7-Th and the fullerene acceptor.[4] A typical starting point is 3 vol% DIO in the host solvent. Annealing the active layer at a moderate temperature (e.g., 40-60°C) can further refine the morphology.[5] - Improve Contacts: Ensure proper cleaning of the ITO substrate and optimize the thickness and deposition conditions of the interlayer and metal electrode. - Device Inspection: Carefully inspect the substrate for defects and ensure a uniform active layer deposition to avoid pinholes.</p>
Low Short-Circuit Current (Jsc)	<p>- Inefficient Exciton Dissociation: Poor donor-acceptor interface due to large domain sizes or improper mixing. - High Geminate Recombination: Excitons recombine before separating into free charge carriers. - Poor Light Absorption: The active layer may be too thin or have a non-ideal absorption spectrum.</p>	<p>- Incorporate Solvent Additives: Using DIO can lead to the formation of a more interpenetrating network, which increases the donor-acceptor interfacial area and enhances exciton dissociation.[4][6] - Optimize Donor-Acceptor Ratio: A 1:1.5 weight ratio of PTB7-Th to PC71BM is often reported as optimal for achieving a balance between light absorption and charge</p>

transport. - Control Active Layer Thickness: An active layer thickness of around 100 nm is generally found to be effective for PTB7-Th:PC71BM devices.[5]

Low Open-Circuit Voltage (Voc)

- High Recombination Rate: Increased non-radiative recombination pathways. - Energy Level Mismatch: The energy difference between the HOMO of the donor (PTB7-Th) and the LUMO of the acceptor (e.g., PC71BM) is not optimal. - Interface Defects: Trap states at the interfaces can act as recombination centers.

- Morphology Control: A well-ordered active layer morphology with reduced trap states can suppress recombination and improve Voc. The use of additives plays a crucial role here. - Material Selection: While PTB7-Th and PC71BM are a common pair, exploring other acceptors or introducing a ternary component can help tune the energy levels. - Interfacial Engineering: Employing high-quality interlayer materials (e.g., ZnO, MoO3) and optimizing their deposition can passivate interface defects.

Inconsistent Device Performance

- Variability in Film Deposition: Inconsistent spin coating speed, acceleration, or solution concentration. - Environmental Factors: Fluctuations in humidity and oxygen levels during fabrication and measurement. - Additive Evaporation: Inconsistent drying times after spin coating can lead to variations in the final

- Standardize Fabrication Protocol: Maintain strict control over all fabrication parameters. Use a glovebox with a controlled inert atmosphere. - Controlled Drying: Implement a consistent and controlled solvent annealing or drying step to ensure reproducible morphology.

morphology when using
volatile additives.

Frequently Asked Questions (FAQs)

Q1: What is bimolecular recombination and why is it detrimental to my **PTB7-Th** device performance?

A1: Bimolecular recombination is a process where a free electron and a free hole in the active layer of your solar cell meet and recombine before they can be extracted at the electrodes. This process is a major loss mechanism as it reduces the number of charge carriers contributing to the photocurrent, thereby lowering the short-circuit current (J_{sc}) and the fill factor (FF) of the device. The rate of bimolecular recombination is dependent on the concentration of free carriers and their mobility.

Q2: How does the solvent additive 1,8-diiodooctane (DIO) help in reducing bimolecular recombination?

A2: DIO is a high-boiling-point solvent additive that influences the morphology of the **PTB7-Th:PC71BM** blend during the film-forming process. It selectively dissolves the fullerene acceptor (PC71BM), leading to a more finely interpenetrating network of the donor and acceptor phases.^[7] This optimized morphology provides a larger interfacial area for efficient exciton dissociation and creates purer domains that facilitate faster charge transport. The combination of enhanced charge generation and more efficient charge transport in favor of extraction helps to reduce the likelihood of charge carriers meeting and recombining, thus suppressing bimolecular recombination.^[5]

Q3: What is the typical concentration of DIO used in **PTB7-Th:PC71BM** solutions?

A3: A common and effective concentration of DIO is 3% by volume relative to the host solvent (e.g., chlorobenzene or o-xylene). This concentration has been shown to significantly improve device performance by optimizing the active layer morphology. However, the optimal concentration can vary depending on the specific experimental conditions, so it is advisable to optimize this parameter for your setup.

Q4: Can thermal annealing be used in conjunction with DIO?

A4: Yes, a mild thermal annealing step after the deposition of the active layer can be beneficial. For **PTB7-Th:PC71BM** films with DIO, annealing at a moderate temperature, for instance, 40°C for one hour, has been shown to further improve device performance.[5] However, high-temperature annealing (e.g., 80°C) can be detrimental as it may lead to excessive phase segregation and the rapid evaporation of DIO, resulting in a non-optimal morphology.[5]

Q5: What characterization techniques can I use to study bimolecular recombination in my devices?

A5: Several techniques are commonly used to investigate recombination dynamics:

- **Transient Photovoltage (TPV):** This technique measures the decay of the open-circuit voltage after a small light perturbation to determine the charge carrier lifetime. A longer carrier lifetime generally indicates slower recombination.
- **Transient Photocurrent (TPC):** TPC measures the current decay after a light pulse at short-circuit conditions, providing information about charge extraction and transport.
- **Charge Extraction by Linearly Increasing Voltage (CELIV):** CELIV is used to determine the charge carrier mobility and density. By comparing charge extraction and recombination dynamics, one can gain insights into the bimolecular recombination coefficient.[8]

Data Presentation

The following tables summarize the impact of using 1,8-diiodooctane (DIO) on the performance of **PTB7-Th:PC71BM** solar cells.

Table 1: Photovoltaic Performance of PTB7:PC71BM Solar Cells With and Without DIO Additive.[6]

Additive	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Without DIO	0.70	11.26	46	3.63
With 3% DIO	0.71	17.01	68	8.21

Table 2: Performance of **PTB7-Th:PC71BM** Solar Cells with Different Additives.[9]

Additive	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)
Without Additive	0.76	13.01	74.7	7.40
With DIO	0.76	13.52	76.4	7.86
With ROPD	0.77	14.15	76.5	8.33

(ROPD: 5-hydroxy-2-methylpyrimidine, a novel halogen-free solid additive)

Experimental Protocols

Protocol 1: Fabrication of PTB7-Th:PC71BM Solar Cells with 3% DIO

This protocol outlines the steps for fabricating an inverted structure organic solar cell (ITO/ZnO/PTB7-Th:PC71BM/MoO₃/Ag).

- Substrate Cleaning:**
 - Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 20 minutes to improve the surface wettability.
- Electron Transport Layer (ETL) Deposition:**
 - Prepare a ZnO precursor solution by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol.
 - Spin-coat the ZnO precursor solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
 - Anneal the substrates at 200°C in air for 10 minutes.
- Active Layer Preparation and Deposition:**
 - Prepare a blend solution of **PTB7-Th:PC71BM** with a weight ratio of 1:1.5 in chlorobenzene at a total concentration of 25 mg/mL.
 - Add 1,8-diiodooctane (DIO) to the blend solution at a concentration of 3% by volume.
 - Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) in a nitrogen-filled glovebox.
 - Before use, filter the solution through a 0.45 µm PTFE syringe filter.
 - Transfer the substrates into the glovebox.
 - Spin-coat the active layer solution onto the ZnO layer at 1000 rpm for 60 seconds. This should result in a film thickness of approximately 100 nm.^[5]

- Hole Transport Layer (HTL) Deposition: a. Thermally evaporate a 10 nm layer of Molybdenum trioxide (MoO_3) onto the active layer at a rate of 0.1-0.2 $\text{\AA}/\text{s}$ under a high vacuum ($<10^{-6}$ Torr).
- Metal Electrode Deposition: a. Without breaking the vacuum, thermally evaporate a 100 nm thick silver (Ag) electrode on top of the MoO_3 layer at a rate of 1-2 $\text{\AA}/\text{s}$. The active area of the device is typically defined by the overlap of the ITO and Ag electrodes (e.g., 0.04 - 0.1 cm^2).
- Device Encapsulation: a. For stability testing, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Protocol 2: Transient Photovoltage (TPV) Measurement

This protocol describes the procedure for measuring the charge carrier lifetime using TPV.

- Experimental Setup: a. A white light bias source (e.g., a solar simulator or an array of LEDs) to illuminate the device and set the open-circuit voltage (V_{oc}). b. A pulsed laser with a short pulse width (e.g., nanoseconds) and a wavelength that is absorbed by the active layer to create a small perturbation in the charge carrier density. c. A fast-response digital oscilloscope to measure the voltage decay. d. A voltage/current source to bias the device if needed, though typically TPV is measured at open-circuit. e. The device should be held in a light-tight box with electrical feedthroughs.
- Measurement Procedure: a. Place the fabricated solar cell in the measurement setup. b. Illuminate the device with the bias light source to establish a steady-state V_{oc} . The intensity of the bias light can be varied to measure the carrier lifetime at different charge carrier densities (and thus different V_{oc} levels). c. Apply a single, low-intensity laser pulse to the device. The perturbation should be small, typically $\Delta V \ll V_{oc}$, to remain in the small perturbation regime. d. The oscilloscope, triggered by the laser pulse, records the transient decay of the photovoltage back to the steady-state V_{oc} . e. The resulting voltage decay curve is then fitted with a mono-exponential function to extract the transient photovoltage lifetime (τ_{TPV}). f. Repeat the measurement for different bias light intensities to obtain the relationship between carrier lifetime and charge carrier density (or V_{oc}).
- Data Analysis: a. The recombination order (λ) can be determined by plotting the TPV lifetime against the charge carrier density (n), which can be obtained from charge extraction

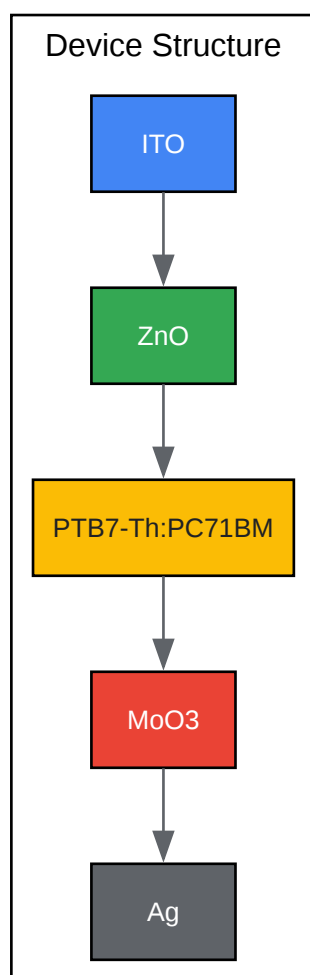
measurements. The relationship is given by $\tau \propto n^{(1-\lambda)}$. For bimolecular recombination, λ is expected to be 2.

Protocol 3: Charge Extraction by Linearly Increasing Voltage (CELIV)

This protocol outlines the steps for performing photo-CELIV to determine charge carrier mobility.

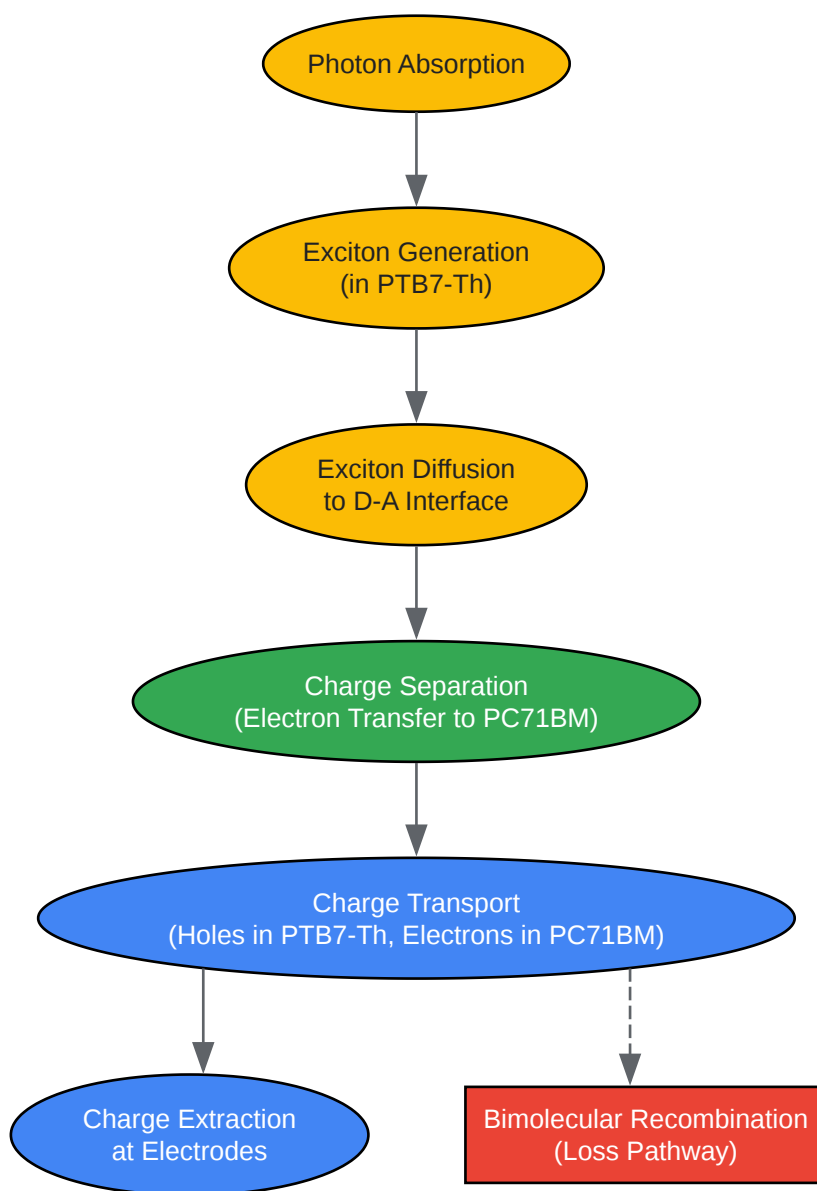
1. Experimental Setup: a. A function generator capable of producing a linearly increasing voltage ramp. b. A pulsed laser for photogeneration of charge carriers. c. A fast oscilloscope to measure the current transient. d. A bias tee to apply a DC offset voltage and the AC voltage ramp simultaneously. e. The device is placed in a shielded sample holder.
2. Measurement Procedure (Photo-CELIV): a. The device is held at a specific DC bias, often near the open-circuit voltage, under illumination to generate a steady-state population of charge carriers. b. A short laser pulse is applied to generate an additional population of charge carriers. c. After a variable delay time (t_{delay}), a reverse bias voltage ramp is applied to the device. d. The resulting current transient is recorded by the oscilloscope. The transient will consist of a displacement current due to the device capacitance and an extraction current peak from the photogenerated carriers being swept out. e. The time at which the extraction current reaches its maximum (t_{max}) is measured.
3. Data Analysis: a. The charge carrier mobility (μ) can be calculated using the following equation: $\mu = (2 * d^2) / (3 * A * t_{\text{max}}^2)$ where 'd' is the active layer thickness and 'A' is the voltage ramp rate (dV/dt). b. By varying the delay time, the recombination dynamics can be studied. A faster decay of the extracted charge with increasing delay time indicates faster recombination.

Visualizations



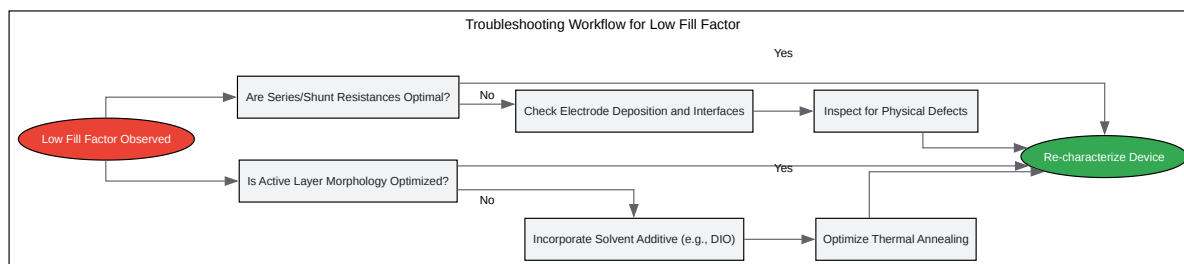
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Caption: Inverted device structure for a **PTB7-Th** based organic solar cell.



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Caption: Key photophysical processes in a **PTB7-Th** based solar cell.



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- To cite this document: BenchChem. [Technical Support Center: Optimizing PTB7-Th Based Organic Solar Cells]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13395056/docs#technical-support-center-optimizing-ptb7-th-based-organic-solar-cells\]](https://www.benchchem.com/product/b13395056/docs#technical-support-center-optimizing-ptb7-th-based-organic-solar-cells)

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